N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide
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Description
“N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chemical formula of C13H13N5 . It contains a benzene ring linked to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers .Physical and Chemical Properties Analysis
The average weight of this compound is 239.2758 and the monoisotopic weight is 239.117095441 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Mechanism of Action
Target of Action
The primary target of N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide is the cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in various cellular processes, including the regulation of metabolism, gene expression, cell proliferation, and cell death .
Mode of Action
The compound interacts with its targets by binding to the active site of the protein kinase. This interaction inhibits the activity of the kinase, leading to a decrease in the phosphorylation of downstream proteins . The exact nature of this interaction and the resulting changes in cellular processes are still under investigation.
Biochemical Pathways
The inhibition of cAMP-dependent protein kinase affects multiple biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and various metabolic processes . The downstream effects of these changes depend on the specific cellular context and are subject to ongoing research.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cellular context. In general, inhibition of cAMP-dependent protein kinase can lead to changes in cell growth and proliferation, apoptosis, and various metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target
Properties
IUPAC Name |
N-methyl-N-[1-(9-methylpurin-6-yl)piperidin-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-17-9-16-11-12(17)14-8-15-13(11)19-6-4-10(5-7-19)18(2)22(3,20)21/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXUHMJQSIYZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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